1-[3-(2,6-dichlorophenoxy)propyl]piperidine oxalate
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Overview
Description
1-[3-(2,6-dichlorophenoxy)propyl]piperidine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of piperidine derivatives and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 1-[3-(2,6-dichlorophenoxy)propyl]piperidine oxalate is not fully understood. However, it is believed to work by modulating the activity of neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. It has also been shown to have an effect on the GABAergic system, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anticonvulsant effects by modulating the activity of voltage-gated ion channels. In addition, it has been shown to have anxiolytic and antidepressant effects by modulating the activity of neurotransmitters in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[3-(2,6-dichlorophenoxy)propyl]piperidine oxalate in lab experiments is its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, which make it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its potential side effects, which need to be carefully monitored.
Future Directions
There are many potential future directions for research on 1-[3-(2,6-dichlorophenoxy)propyl]piperidine oxalate. One possible direction is to study its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression. Another direction is to study its mechanism of action in more detail to better understand its pharmacological properties. Additionally, further research is needed to assess its safety and efficacy in animal and human studies.
Synthesis Methods
The synthesis of 1-[3-(2,6-dichlorophenoxy)propyl]piperidine oxalate involves the reaction of 2,6-dichlorophenol with 3-chloropropylamine in the presence of a base to form 3-(2,6-dichlorophenoxy)propylamine. This intermediate is then reacted with piperidine in the presence of a reducing agent to form 1-[3-(2,6-dichlorophenoxy)propyl]piperidine. The final step involves the reaction of this compound with oxalic acid to form this compound.
Scientific Research Applications
1-[3-(2,6-dichlorophenoxy)propyl]piperidine oxalate has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression.
properties
IUPAC Name |
1-[3-(2,6-dichlorophenoxy)propyl]piperidine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO.C2H2O4/c15-12-6-4-7-13(16)14(12)18-11-5-10-17-8-2-1-3-9-17;3-1(4)2(5)6/h4,6-7H,1-3,5,8-11H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIJHXRTFUBNDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=C(C=CC=C2Cl)Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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